![molecular formula C16H15NO4 B2967602 3-[5-Methoxy-2-(pyridin-2-ylmethoxy)phenyl]prop-2-enoic acid CAS No. 924865-93-0](/img/structure/B2967602.png)

3-[5-Methoxy-2-(pyridin-2-ylmethoxy)phenyl]prop-2-enoic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

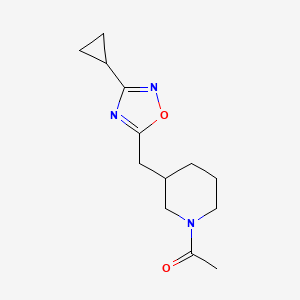

“3-[5-Methoxy-2-(pyridin-2-ylmethoxy)phenyl]prop-2-enoic acid” is a chemical compound with the molecular formula C16H15NO4 . It has a molecular weight of 285.29 .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, the catalytic protodeboronation of pinacol boronic esters has been utilized in a radical approach . This method allows for formal anti-Markovnikov alkene hydromethylation, a valuable but unknown transformation .Molecular Structure Analysis

The molecular structure of “3-[5-Methoxy-2-(pyridin-2-ylmethoxy)phenyl]prop-2-enoic acid” consists of a prop-2-enoic acid group attached to a phenyl ring, which is further substituted with methoxy and pyridin-2-ylmethoxy groups .Chemical Reactions Analysis

The chemical reactions involving similar compounds have been studied. For example, the catalytic protodeboronation of pinacol boronic esters has been reported, which involves a radical approach . This method allows for formal anti-Markovnikov alkene hydromethylation .Wissenschaftliche Forschungsanwendungen

Leukotriene Synthesis Inhibition

One application involves the development of inhibitors for the 5-lipoxygenase-activating protein (FLAP), which plays a crucial role in leukotriene synthesis. A derivative, described as a potent and selective FLAP inhibitor, has shown promise in vitro and in vivo for the inhibition of leukotriene synthesis. This compound has demonstrated efficacy in a murine model of allergen-induced asthma and completed phase 1 trials in healthy volunteers, showcasing its potential for clinical development in asthma and allergy treatments (Hutchinson et al., 2009).

Molecular Structure and Chemistry

Research into the molecular structure and chemistry of related compounds includes studies on demethylation processes for key starting materials in preclinical candidates, revealing adaptations to facilitate product isolation and the relationship between solvent extractions and stoichiometry on a multikilogram scale (Schmid et al., 2004). Another study focused on the structural investigation of a related compound through X-ray crystallography, spectroscopy, and DFT calculations, providing insights into the stabilization forces and vibrational modes of the compound (Venkatesan et al., 2016).

Photophysical Properties and Coordination Polymers

Further research explored the synthesis of lanthanide-based coordination polymers assembled from derivatives, investigating their crystal structures and photophysical properties. These studies offer insights into the potential applications of these compounds in material science, particularly in the development of materials with specific luminescent properties (Sivakumar et al., 2011).

Antimicrobial Activity

Another area of application is the investigation of fatty alkenoates derived from related compounds for their antimicrobial activity. This research contributes to the search for new antimicrobial agents with potential applications in treating infections (Rauf & Parveen, 2005).

Wirkmechanismus

Target of Action

Similar compounds have been found to target beta-secretase 1 in humans . Beta-secretase 1 is an enzyme that plays a crucial role in the formation of myelin sheaths in peripheral nerve cells .

Mode of Action

It is likely that the compound interacts with its target enzyme to modulate its activity, leading to changes in the biochemical processes that the enzyme is involved in .

Biochemical Pathways

Given its potential interaction with beta-secretase 1, it may influence the process of myelin formation .

Result of Action

Based on its potential target, it may influence the structure and function of peripheral nerve cells by modulating myelin formation .

Eigenschaften

IUPAC Name |

(E)-3-[5-methoxy-2-(pyridin-2-ylmethoxy)phenyl]prop-2-enoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15NO4/c1-20-14-6-7-15(12(10-14)5-8-16(18)19)21-11-13-4-2-3-9-17-13/h2-10H,11H2,1H3,(H,18,19)/b8-5+ |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OSLSOBQKKIUHIC-VMPITWQZSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)OCC2=CC=CC=N2)C=CC(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC(=C(C=C1)OCC2=CC=CC=N2)/C=C/C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

285.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[4-[3-(3-Fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]-1,4-diazepan-1-yl]-(2-methylpyrazol-3-yl)methanone](/img/structure/B2967519.png)

![3,4-dimethyl-N-(4-(3-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)benzamide](/img/structure/B2967520.png)

![2,3-Dihydroxybicyclo[2.2.1]heptane-5-carboxylic acid](/img/structure/B2967524.png)

![2-{[4-amino-5-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-ethoxyphenyl)acetamide](/img/structure/B2967525.png)

![N-(2-methoxybenzyl)-4-oxo-8-phenyl-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B2967527.png)

![4-[[4-(2-Fluorophenyl)piperazin-1-yl]methyl]-7-hydroxy-8-methylchromen-2-one](/img/structure/B2967528.png)

![N-(cyanomethyl)-2-methyl-2-[3-(trifluoromethyl)phenyl]propanamide](/img/structure/B2967531.png)

![3-(2-ethoxyphenyl)-1-((5R,8S)-6,7,8,9-tetrahydro-5H-5,8-epiminocyclohepta[d]pyrimidin-10-yl)propan-1-one](/img/structure/B2967533.png)

![N-(3-fluoro-4-methylphenyl)-2-(4-oxo-1-propyl[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide](/img/structure/B2967541.png)